6-Fluorobenzofuran-2-carboxylic acid

Overview

Description

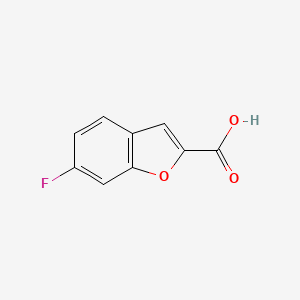

6-Fluorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5FO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-2-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

Research indicates that 6-Fluorobenzofuran-2-carboxylic acid exhibits significant biological activity, particularly as a potential drug candidate for inflammatory diseases and cancers. It has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis and other autoimmune diseases.

Inhibition of Leukotriene Biosynthesis

Compounds related to this compound have been identified as inhibitors of the 5-lipoxygenase enzyme system, which controls the biosynthesis of leukotrienes. These compounds can prevent or diminish adverse effects associated with leukotrienes, making them useful in treating allergic reactions and inflammatory conditions such as asthma and allergic rhinitis .

Organic Synthesis

Decarboxylative Radical Coupling

This compound can be utilized in decarboxylative radical coupling reactions, which are emerging as attractive methods for synthesizing ketones. This method allows for the coupling of drug molecules tethered to carboxylic acid groups, leading to novel ketone entities that may have therapeutic potential .

A study assessed the biological activity of this compound derivatives against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a lead compound in cancer therapy. The most effective derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Synthesis and Application in Drug Development

In another study, researchers synthesized a series of benzofuran derivatives including this compound. These derivatives were evaluated for their ability to inhibit leukotriene biosynthesis. The most potent compound exhibited promising anti-inflammatory effects in vivo, supporting further development as a therapeutic agent for chronic inflammatory diseases.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

- 5-Fluorobenzofuran-2-carboxylic acid

- Benzofuran-2-carboxylic acid

- 6-Chlorobenzofuran-2-carboxylic acid

Comparison: 6-Fluorobenzofuran-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design compared to its non-fluorinated or differently substituted analogs .

Biological Activity

6-Fluorobenzofuran-2-carboxylic acid is a derivative of benzofuran, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position. This structural modification enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as fluorine, at specific positions can enhance this activity. For instance, studies have shown that benzofuran compounds with halogen substitutions demonstrate potent antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 23 |

| Other derivatives (e.g., 21c) | C. albicans | 24 |

| Other derivatives (e.g., 22a) | K. pneumoniae | 24 |

Enzymatic Activity

Recent studies have explored the enzymatic resolution of fluorinated carboxylic acids, including derivatives similar to this compound. The use of esterases from Geobacillus thermocatenulatus demonstrated high enantioselectivity in producing optically pure compounds, indicating potential applications in pharmaceutical synthesis .

The biological activities of benzofuran derivatives often involve interactions with various biological targets:

- Topoisomerase Inhibition: Some benzofurans act as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.

- Sigma Receptor Modulation: Compounds have shown affinity for sigma receptors, which are implicated in neuroprotective and analgesic effects.

- Antioxidant Properties: Benzofurans possess antioxidant capabilities that help mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the pharmacological potential of benzofuran derivatives:

- Antimicrobial Efficacy: A study demonstrated that certain benzofuran derivatives significantly inhibited the growth of multiple bacterial strains compared to standard antibiotics .

- Anticancer Research: Investigations into novel benzofuran compounds revealed promising results in inhibiting cancer cell proliferation and inducing apoptosis through NF-κB pathway modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Fluorobenzofuran-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves fluorination of a benzofuran precursor or cyclization of fluorinated intermediates. For example:

- Electrophilic Fluorination : Fluorine can be introduced via electrophilic agents (e.g., Selectfluor®) on the benzofuran ring at position 5.

- Cyclization of Precursors : 2-Carboxylic acid groups are often introduced through oxidation of methyl or alcohol derivatives post-cyclization. Substitution reactions (e.g., nucleophilic aromatic substitution) are critical for regioselective fluorination .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Reference Technique |

|---|---|---|---|

| Electrophilic Fluorination | 65–75 | >95 | HPLC, ¹⁹F NMR |

| Cyclization-Oxidation | 50–60 | 90–95 | IR, Mass Spec |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Essential for confirming the fluorinated aromatic structure and substituent positions. ¹⁹F NMR is particularly sensitive to electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for fluorinated analogs .

- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and fluorine-related vibrations.

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Chromatographic Purity Checks : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation.

- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the carboxylic acid group. Stability studies on similar fluorinated acids suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations reveal that fluorine’s electron-withdrawing effect increases the electrophilicity of the benzofuran ring, facilitating nucleophilic attacks at positions 3 and 5.

- Experimental Validation : Kinetic studies using substituted benzofurans show accelerated reaction rates in fluorinated derivatives during coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can contradictory data on melting points or solubility be resolved?

- Methodological Answer :

- Crystallographic Analysis : Polymorphism can cause melting point variations. Single-crystal X-ray diffraction (SCXRD) distinguishes between crystalline forms.

- Solubility Profiling : Use Hansen Solubility Parameters (HSP) to correlate solvent polarity with solubility discrepancies. For example, fluorinated analogs exhibit higher solubility in DMSO than water due to increased hydrophobicity .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Protecting Group Chemistry : Protect the carboxylic acid with tert-butyl esters to direct electrophiles to the fluorinated ring.

- Catalytic Systems : Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity in cross-coupling reactions. For instance, Suzuki reactions at position 5 achieve >80% selectivity under optimized conditions .

Q. Data Contradiction Analysis

- Example Contradiction : Reported melting points range from 185–190°C vs. 175–180°C.

Properties

IUPAC Name |

6-fluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDBIRTRPIXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618756 | |

| Record name | 6-Fluoro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26018-66-6 | |

| Record name | 6-Fluoro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.